2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride
Description
2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride is a pyridine-derived compound featuring an ethanolamine backbone linked to a pyridin-3-yl group via an amino moiety. Its molecular formula is C₇H₁₁ClN₂O (calculated molecular weight: 180.63 g/mol).
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c10-5-4-9-7-2-1-3-8-6-7;/h1-3,6,9-10H,4-5H2;1H |
InChI Key |
XVCMZGZYBGGCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride typically involves the reaction of pyridine-3-amine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogues
The structural uniqueness of 2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride becomes evident when compared to related pyridine derivatives. Key distinctions include substituents, linker types, and functional groups, which critically influence reactivity, solubility, and applications.
Table 1: Structural Comparison of 2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride and Analogues
Key Observations:
- Linker Diversity: The target compound employs an amino linker, whereas analogues like YTK-A76 use an ethoxy chain , and 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine features an oxygen linker .
- In contrast, the benzyloxy groups in YTK-A76 increase steric bulk and hydrophobicity .
- Functional Groups: The ketone in 2-amino-1-(pyridin-3-yl)ethanone hydrochloride reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, impacting solubility .
Key Insights:
- Reductive Amination : YTK-A76 was synthesized via reductive amination using sodium triacetoxyborohydride, a mild reagent suitable for sensitive substrates . This method is likely applicable to the target compound.
- Yield Variability: Moderate yields (e.g., 39.1% for YTK-A76) suggest challenges in isolating polar intermediates, a common issue in ethanolamine-derived syntheses .
Physicochemical Properties
Functional groups and salt forms significantly influence solubility, stability, and bioavailability:
Table 3: Physicochemical Properties
| Compound Name | Solubility (Predicted) | Stability Considerations | Salt Form |
|---|---|---|---|
| 2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride | High (hydrochloride salt) | Sensitive to oxidation (ethanol group) | Hydrochloride |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | Very high | Stable due to fluorine substituent | Dihydrochloride |
| 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride | Moderate | Ketone prone to nucleophilic attack | Hydrochloride |
Key Insights:
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